5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid
Description
Significance and Research Trajectory of Substituted Benzoic Acids in Chemical Science
Substituted benzoic acids are a cornerstone of modern organic and medicinal chemistry. Their prevalence stems from the carboxylic acid group, which can engage in crucial hydrogen bonding interactions with biological targets and serves as a synthetic handle for further molecular elaboration. The benzene (B151609) ring offers a rigid framework that can be functionalized to modulate properties such as lipophilicity, electronic distribution, and metabolic stability.
Historically, the research trajectory of substituted benzoic acids has evolved from their use as simple building blocks to their application in the rational design of complex, highly functionalized molecules. In medicinal chemistry, for instance, the benzoic acid moiety is a common feature in a multitude of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs). Contemporary research often focuses on their role as "privileged scaffolds," structures that can bind to multiple biological targets with high affinity. This has led to their investigation in diverse therapeutic areas, including oncology and infectious diseases. Researchers have successfully developed substituted benzoic acid derivatives as potent enzyme inhibitors and receptor modulators.
Overview of Dichlorophenyl and Fluorobenzoic Acid Motifs in Research
The dichlorophenyl motif , particularly the 3,4-disubstitution pattern, is a common feature in many bioactive compounds. The two chlorine atoms are strongly electron-withdrawing, which can significantly alter the electronic properties of the phenyl ring. This can influence the molecule's interaction with biological targets and its metabolic stability. For example, the 3,4-dichlorophenyl group is found in molecules designed as dual serotonin (B10506) and dopamine (B1211576) reuptake inhibitors. Furthermore, this motif has been incorporated into compounds with anti-inflammatory properties.
The fluorobenzoic acid motif , especially with fluorine at the ortho position (2-fluoro), is another strategically important structural element. The fluorine atom is the most electronegative element, and its small size allows it to act as a bioisostere for a hydrogen atom, while significantly altering the local electronic environment. The introduction of fluorine can enhance a molecule's metabolic stability by blocking sites of oxidative metabolism. It can also modulate the acidity of the carboxylic acid group and influence the conformation of the molecule, which can lead to improved binding affinity with a target protein. Fluorobenzoic acids are important intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, 2-fluorobenzoic acid is a precursor in the synthesis of various biologically active compounds.
Positioning of 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid within Contemporary Chemical Research
This compound emerges at the intersection of these important chemical motifs. While specific, in-depth research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structure suggests its primary role as a valuable intermediate and building block in chemical synthesis. The combination of the 3,4-dichlorophenyl group and the 2-fluorobenzoic acid core provides a unique scaffold for the generation of more complex molecules with potential applications in medicinal chemistry and materials science.
The compound's structure is likely to be of interest to researchers developing novel compounds where the properties imparted by both the dichlorophenyl and fluorobenzoic acid moieties are desired. For example, it could be a starting point for the synthesis of new anti-inflammatory agents, enzyme inhibitors, or materials with specific electronic properties. Its value lies in its potential to be elaborated into a diverse library of compounds for screening in various biological and material science assays.
Below is a table summarizing the key chemical identifiers for this compound. chemicalbook.com
| Property | Value |
| CAS Number | 926201-40-3 |
| Molecular Formula | C13H7Cl2FO2 |
| Molecular Weight | 285.1 g/mol |
| Synonyms | 3',4'-Dichloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid |
Structure
3D Structure
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-10-3-1-8(6-11(10)15)7-2-4-12(16)9(5-7)13(17)18/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXKDOTUCMUNTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588069 | |
| Record name | 3',4'-Dichloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926201-40-3 | |
| Record name | 3',4'-Dichloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for 5 3,4 Dichlorophenyl 2 Fluorobenzoic Acid
Retrosynthetic Analysis of the 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic routes. For this compound, the primary disconnection occurs at the aryl-aryl bond, which is the most complex linkage in the molecule.
This disconnection yields two key synthons: a (3,4-dichlorophenyl) moiety and a 2-fluoro-5-(substituted)phenyl moiety. The practical chemical equivalents for these synthons are typically:
A 3,4-dichlorophenyl organometallic reagent: This can be 3,4-dichlorophenylboronic acid or its corresponding esters, which are widely used in cross-coupling reactions.
A 5-halo-2-fluorobenzoic acid derivative: The halogen at the 5-position is crucial for the subsequent bond-forming reaction. 5-Bromo-2-fluorobenzoic acid or its corresponding esters are common starting materials due to their reactivity and commercial availability.
An alternative, though less common, disconnection involves forming the carboxylic acid group in a late-stage transformation. This could proceed via the oxidation of a corresponding benzyl alcohol or aldehyde, or carboxylation of a suitably functionalized biaryl precursor. However, the aryl-aryl bond-forming strategy is generally more direct and efficient.
Classical Synthetic Routes to this compound
Classical methods for synthesizing this compound reliably employ well-established organic reactions, focusing on the formation of the biaryl link and the final liberation of the carboxylic acid group.
In many synthetic sequences, the carboxylic acid functional group is masked as an ester (e.g., a methyl or ethyl ester) to prevent unwanted side reactions during the sensitive aryl-aryl bond formation step. The final step is the deprotection of this ester to yield the target carboxylic acid.
This transformation is typically achieved through saponification. The ester is treated with a strong base, such as sodium hydroxide or lithium hydroxide, in a mixture of water and an organic solvent like tetrahydrofuran (THF) or ethanol. nih.gov The reaction mixture is often heated to ensure complete conversion. Subsequent acidification with a mineral acid, like hydrochloric acid, protonates the resulting carboxylate salt, causing the final product, this compound, to precipitate out of the solution. orgsyn.org The kinetics of this base-catalyzed hydrolysis can be influenced by the size of the ester's alkyl group. nih.gov
| Step | Reagents | Typical Conditions | Purpose |
| Saponification | Ester precursor, NaOH or LiOH, Water/Solvent | Heating under reflux | Cleavage of the ester bond to form a carboxylate salt. |
| Acidification | Carboxylate salt, HCl or H₂SO₄ | Cooled solution, pH < 2 | Protonation of the carboxylate to yield the final carboxylic acid. |
The cornerstone of many classical syntheses of this molecule is the formation of the aryl-aryl bond via a transition-metal-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the most prominent and widely applied method.
This strategy involves the reaction between a halogenated fluorobenzoic acid derivative and a dichlorophenylboronic acid. A typical reaction scheme would couple methyl 5-bromo-2-fluorobenzoate with 3,4-dichlorophenylboronic acid. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297). The efficiency of the catalytic cycle is highly dependent on the choice of a supporting ligand, a base, and the solvent system.
Advanced and Regioselective Synthesis Approaches for this compound
Modern synthetic chemistry has focused on improving the efficiency, selectivity, and environmental footprint of aryl-aryl bond formation. These advancements are directly applicable to the synthesis of this compound.
Advanced catalytic systems offer milder reaction conditions, higher yields, and greater tolerance for various functional groups. sci-hub.se While palladium remains the dominant metal, significant research has gone into developing sophisticated ligands that enhance catalyst performance. nih.govmit.edu Biaryl monophosphine ligands, for example, have shown promise in promoting difficult reductive elimination steps in catalytic cycles. mit.edu
In addition to palladium, other transition metals like copper and nickel have been explored for C-C and C-heteroatom bond formations. nih.govacsgcipr.org These metals can offer different reactivity profiles and may provide more cost-effective and sustainable alternatives. The choice of catalyst, ligand, and reaction conditions is crucial for optimizing the synthesis.
| Catalyst System | Reactant A | Reactant B | Key Features |
| Palladium/Phosphine Ligand | 5-Bromo-2-fluorobenzoate | 3,4-Dichlorophenylboronic acid | High efficiency, good functional group tolerance, widely used. |
| Copper-based Catalysts | Aryl Halide | Organoboron or Organotin Reagent | Milder conditions, often used for C-N, C-O, and C-S bonds but applicable to C-C. nih.gov |
| Nickel-based Catalysts | Aryl Halide | Organozinc or Grignard Reagent | Cost-effective alternative to palladium, different reactivity. |
Achieving high selectivity is paramount in complex organic syntheses to avoid the formation of unwanted isomers and byproducts.
Regioselectivity refers to the control of the position at which the bond is formed. In the synthesis of this compound, the cross-coupling must occur specifically at the C-5 position of the fluorobenzoic acid ring. This is reliably controlled by using a starting material where a halogen, typically bromine, is already installed at the C-5 position, thus directing the palladium catalyst to that specific site. The directing effects of existing functional groups on the aromatic rings play a crucial role in guiding the reaction to the desired location. sci-hub.se
Chemo-selectivity involves the selective reaction of one functional group in the presence of others. The starting materials contain multiple reactive sites: C-F, C-Cl, C-Br, and ester groups. The catalytic system must be chosen to selectively activate the C-Br bond for oxidative addition into the palladium catalyst, without disturbing the more stable C-Cl and C-F bonds. The reaction conditions, such as the choice of a mild base and controlled temperature, must also be managed to prevent unwanted side reactions, such as the premature hydrolysis of the ester group. The development of visible-light-mediated protocols and reactions in aqueous conditions are modern approaches aimed at improving selectivity and the green profile of such syntheses. rsc.org
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of pharmaceutical intermediates and active compounds is a paramount goal in modern chemical manufacturing. rroij.com These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous materials, improving energy efficiency, and enhancing reaction safety. jddhs.com For a molecule such as this compound, a biphenyl (B1667301) derivative, these principles can be applied to its probable synthetic pathways, most notably the Suzuki-Miyaura cross-coupling reaction. jocpr.comcsus.edu
The core tenets of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key areas of focus include maximizing atom economy, employing safer solvents and auxiliaries, utilizing catalytic reagents over stoichiometric ones, and designing for energy efficiency. jddhs.comgreenchemistry-toolkit.org
Atom Economy
One of the fundamental concepts in green chemistry is atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com An ideal reaction would have a 100% atom economy, incorporating all reactant atoms into the product with no byproducts. jocpr.com
The synthesis of this compound via a Suzuki-Miyaura coupling would likely involve the reaction of a boronic acid (or its ester) with an aryl halide. A plausible route is the coupling of (3,4-dichlorophenyl)boronic acid with 5-bromo-2-fluorobenzoic acid.
Table 1: Theoretical Atom Economy for the Suzuki Coupling Synthesis of this compound
| Component | Role | Chemical Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| 5-Bromo-2-fluorobenzoic acid | Reactant | C₇H₄BrFO₂ | 219.01 |
| (3,4-Dichlorophenyl)boronic acid | Reactant | C₆H₅BCl₂O₂ | 190.82 |
| This compound | Desired Product | C₁₃H₇Cl₂FO₂ | 285.10 |
Formula for % Atom Economy: (% AE) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Calculation: (% AE) = (285.10 / (219.01 + 190.82)) x 100 ≈ 69.56%
This calculation demonstrates that even with a 100% chemical yield, a significant portion of the reactant mass is converted into byproducts, highlighting an area for potential improvement through the development of alternative synthetic routes with higher atom economy.
Catalysis
Use of Greener Solvents
Solvents constitute a large portion of the waste generated in pharmaceutical synthesis and often pose significant environmental and health risks. jddhs.comewadirect.com Traditional Suzuki reactions often employ volatile organic compounds (VOCs) like toluene or N,N-dimethylformamide (DMF), which are hazardous. researchgate.net Green chemistry encourages the replacement of such solvents with more environmentally benign alternatives. ijsr.net
Research in organic synthesis has demonstrated the viability of using "greener" solvents for cross-coupling reactions. nih.gov Water, in particular, is an attractive solvent due to its non-toxic, non-flammable, and inexpensive nature. ijsr.net Other alternatives include bio-based solvents and deep eutectic solvents (DESs). ewadirect.com
Table 2: Comparison of Traditional vs. Green Solvents for Suzuki-Miyaura Reactions
| Solvent Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Traditional | Toluene, Dioxane, DMF | Good solubility for many organic reactants and catalysts. | Volatile (VOCs), often toxic, flammable, difficult to dispose of. |
| Green | Water, Ethanol, Polyethylene Glycol (PEG), Deep Eutectic Solvents (DESs) | Low toxicity, low flammability, often biodegradable, can simplify product separation. | May have limited solubility for non-polar reactants, may require different catalyst systems. |
The choice of solvent can significantly influence reaction efficiency and the sustainability of the entire process. nih.gov
Energy Efficiency
Designing for energy efficiency involves conducting syntheses at ambient temperature and pressure whenever possible. jddhs.com For reactions that do require energy input, alternative heating methods can offer green advantages. Microwave-assisted synthesis, for example, can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and potentially higher product yields compared to conventional heating methods. researchgate.net
By systematically applying these green chemistry principles—maximizing atom economy, utilizing efficient and recyclable catalysts, employing safer solvents, and improving energy efficiency—the synthesis of this compound can be designed to be more sustainable and environmentally responsible.
Iii. Chemical Reactivity and Transformation Studies of 5 3,4 Dichlorophenyl 2 Fluorobenzoic Acid
Reactions of the Carboxylic Acid Moiety in 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid
The carboxylic acid functional group is a primary site for chemical modification, allowing for the synthesis of a wide range of derivatives.
Esterification and Amidation Reactions
The carboxylic acid group of this compound can be readily converted to esters and amides, which are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Esterification: This transformation is typically achieved through reactions like the Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). google.com The use of a large excess of the alcohol can drive the equilibrium towards the formation of the ester. google.com Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the carboxylic acid can first be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which is then reacted with the alcohol. researchgate.net Heterogeneous catalysts, such as certain metal-organic frameworks (e.g., UiO-66-NH₂), have also been shown to be effective for the esterification of fluorinated aromatic carboxylic acids with methanol (B129727), offering advantages in catalyst separation and reuse. rsc.orgresearchgate.net
Amidation: The formation of amides from this compound can be accomplished by reacting it with an amine. Direct amidation requires high temperatures to drive off water, which can be harsh for complex molecules. More commonly, the carboxylic acid is first activated using a coupling agent. Another effective method involves the conversion of the carboxylic acid to its corresponding acyl chloride or acid fluoride, which then reacts readily with an amine, often in the presence of a base to neutralize the hydrogen halide byproduct. researchgate.netrsc.org For instance, fluorobenzoyl chlorides can be reacted with amines like morpholine to synthesize the corresponding amides. researchgate.net
Table 1: Representative Esterification and Amidation Reactions
| Reaction Type | Reagents and Conditions | Product |
| Esterification | Methanol (CH₃OH), H₂SO₄ (catalyst), Reflux | Methyl 5-(3,4-dichlorophenyl)-2-fluorobenzoate |
| 1. Thionyl chloride (SOCl₂), Reflux2. Ethanol (CH₃CH₂OH), Pyridine | Ethyl 5-(3,4-dichlorophenyl)-2-fluorobenzoate | |
| Amidation | 1. Oxalyl chloride ((COCl)₂), DMF (cat.)2. Ammonia (NH₃) | 5-(3,4-Dichlorophenyl)-2-fluorobenzamide |
| 1. SOCl₂, Reflux2. Aniline (C₆H₅NH₂), Triethylamine | N-Phenyl-5-(3,4-dichlorophenyl)-2-fluorobenzamide |
Reduction and Decarboxylation Pathways
Reduction: The carboxylic acid group can be reduced to a primary alcohol (a benzyl alcohol derivative). This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. Milder reducing agents like borane (BH₃) can also be used. Electrochemical methods have also been investigated for the reduction of substituted benzoic acids, which can offer alternative pathways and selectivities. acs.orgresearchgate.netox.ac.uk
Decarboxylation: The removal of the carboxyl group as carbon dioxide (CO₂) from aromatic acids is generally difficult and requires harsh conditions unless activating groups are present. nist.gov For unactivated benzoic acids, decarboxylation rates are often low even at high temperatures (e.g., 400°C). nist.gov However, recent advances have shown that decarboxylation can be achieved under milder conditions using photoredox catalysis or by conversion to specific ester derivatives that facilitate radical-based decarboxylation. organic-chemistry.org For instance, copper-catalyzed decarboxylative reactions have been developed that proceed at significantly lower temperatures. nih.gov The presence of halogen substituents on the aromatic rings of this compound may influence the reaction conditions required for efficient decarboxylation.
Reactivity of the Aromatic Rings in this compound
The two aromatic rings of the molecule are key sites for substitution reactions, with the existing substituents dictating the position of incoming groups.
Electrophilic Aromatic Substitution Patterns
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The outcome of such a reaction on this compound is governed by the combined directing effects of the substituents on each ring. unizin.org
Fluorinated Ring: This ring contains three substituents:
-F (fluoro): An ortho-, para-directing but deactivating group. unizin.org
-COOH (carboxyl): A meta-directing and strongly deactivating group. unizin.org
-C₆H₃Cl₂ (dichlorophenyl): An ortho-, para-directing and deactivating group.
The carboxyl group strongly deactivates the ring, making electrophilic substitution on this ring challenging. youtube.com If a reaction were forced, the powerful meta-directing effect of the -COOH group would likely direct the incoming electrophile to the position meta to it (C4). The ortho-, para-directing effects of the fluorine and dichlorophenyl groups would direct to positions C3 and C6 (ortho to F), and C4 and C6 (para and ortho to the aryl group). The position C6 is sterically hindered. The C4 position is meta to the carboxyl group and para to the dichlorophenyl group, making it a potential, though still deactivated, site for substitution.
Dichlorophenyl Ring: This ring contains two chlorine atoms and the fluorobenzoyl group.
-Cl (chloro): Ortho-, para-directing and deactivating groups. unizin.org
Fluorobenzoyl group: A meta-directing and deactivating group.
Nucleophilic Aromatic Substitution on the Fluorinated Ring
Nucleophilic aromatic substitution (SₙAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. pressbooks.pub This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. pressbooks.pubmasterorganicchemistry.com
In this compound, the fluorine atom is an excellent leaving group for SₙAr reactions. imperial.ac.uk Its departure is activated by the electron-withdrawing carboxylic acid group located in the ortho position. libretexts.orgnih.gov The carboxylate group, formed under basic conditions, can stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. pressbooks.pub This makes the C2 carbon susceptible to attack by various nucleophiles, such as alkoxides, amines, or thiolates, leading to the displacement of the fluoride ion. nih.govresearchgate.net
Table 2: Predicted Nucleophilic Aromatic Substitution (SₙAr) Reactions
| Nucleophile | Reagents and Conditions | Product |
| Hydroxide | Sodium hydroxide (NaOH), Heat | 5-(3,4-Dichlorophenyl)-2-hydroxybenzoic acid |
| Methoxide | Sodium methoxide (NaOCH₃), Methanol, Heat | 5-(3,4-Dichlorophenyl)-2-methoxybenzoic acid |
| Ammonia | Ammonia (NH₃), Heat, Pressure | 2-Amino-5-(3,4-dichlorophenyl)benzoic acid |
| Aniline | Aniline (C₆H₅NH₂), K₂CO₃, Heat | 5-(3,4-Dichlorophenyl)-2-(phenylamino)benzoic acid |
Transformations Involving Halogen Substituents in this compound
The chlorine atoms on the dichlorophenyl ring can also undergo chemical transformations, although they are generally less reactive than the activated fluorine atom in SₙAr reactions. Reductive dehalogenation, particularly dechlorination, is a notable reaction for polychlorinated biphenyls (PCBs), which are structurally related to the dichlorophenyl moiety of the target molecule. nih.gov
This process involves the removal of a chlorine atom and its replacement with a hydrogen atom. It can be achieved using various methods:
Catalytic Hydrodechlorination: This method often employs a palladium catalyst (e.g., Pd/C) with a hydrogen source, such as hydrogen gas (H₂), isopropanol, or formate salts. rsc.org
Microbial Reductive Dehalogenation: Certain anaerobic microorganisms are capable of selectively dechlorinating PCBs, a process that has been observed in environmental sediments. nih.govnih.govoup.com
Chemical Reductants: Reagents like potassium-polyethylene glycol (KPEG) have been used for the chemical dechlorination of PCBs in transformer oils. raco.cat
The selective removal of one or both chlorine atoms from the 3,4-dichlorophenyl ring of this compound could potentially be achieved under controlled reductive conditions, leading to 5-(3-chlorophenyl)-2-fluorobenzoic acid, 5-(4-chlorophenyl)-2-fluorobenzoic acid, or 2-fluoro-5-phenylbenzoic acid.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. researchgate.net The halogenated aromatic rings of this compound make it a suitable substrate for such transformations.
Suzuki-Miyaura Coupling: This reaction typically couples an organohalide with an organoboron compound. nih.gov For this compound, the chlorine atoms are the most likely sites for oxidative addition to a palladium(0) catalyst, as carbon-chlorine bonds are generally more reactive in these couplings than carbon-fluorine bonds. The reaction would enable the formation of new aryl-aryl or aryl-vinyl bonds at the positions of the chlorine atoms. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. nih.govsemanticscholar.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgnih.gov Similar to the Suzuki reaction, the dichlorophenyl ring of the target molecule would be the reactive site. This transformation is highly valuable for synthesizing conjugated enynes and arylalkynes under mild conditions. nih.govresearchgate.net
| Reaction Type | Catalyst System | Base | Solvent | Typical Temperature | Potential Product Type |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃, or K₃PO₄ | DME, Toluene, or Dioxane/H₂O | 80-110 °C | Biaryl or aryl-alkene derivatives |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Piperidine, or Diisopropylamine | THF or DMF | Room Temp. to 60 °C | Aryl-alkyne derivatives |
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a fundamental organometallic reaction used to convert organic halides into highly reactive organometallic reagents, such as organolithium or Grignard reagents. wikipedia.org This method is particularly useful for creating nucleophilic carbon centers that can react with a wide range of electrophiles.
In this compound, the reactivity of halogens towards exchange generally follows the trend I > Br > Cl >> F. wikipedia.org Therefore, the chlorine atoms are the primary sites for this transformation. Treatment with a strong organolithium reagent like n-butyllithium or sec-butyllithium at low temperatures would likely lead to the exchange of one of the chlorine atoms for lithium. The regioselectivity of this exchange can be influenced by the directing effects of the adjacent functional groups. rsc.org
Alternatively, Grignard reagents can be formed via halogen-metal exchange using reagents like isopropylmagnesium chloride. organic-chemistry.org This method can offer better functional group tolerance and prevent certain side reactions. mnstate.edugmu.edumiracosta.edu The resulting organometallic intermediate can then be carboxylated, or reacted with other electrophiles to introduce new functionalities.
| Reagent | Typical Substrate | Solvent | Temperature | Intermediate Formed | Subsequent Reaction Example |
|---|---|---|---|---|---|
| n-Butyllithium | Aryl Bromide/Chloride | THF or Diethyl Ether | -78 °C to 0 °C | Aryllithium | Quenching with CO₂ to form a carboxylic acid |
| Isopropylmagnesium Chloride | Aryl Bromide/Chloride | THF | -40 °C to 25 °C | Arylmagnesium Chloride (Grignard) | Reaction with aldehydes/ketones to form alcohols |
Stability and Degradation Pathways of this compound (non-safety related)
The stability of halogenated aromatic compounds is a significant consideration in both their application and environmental fate. Degradation can occur through various abiotic and biotic pathways.
Photodegradation: Aromatic compounds, particularly those with halogen substituents, can undergo degradation upon exposure to ultraviolet (UV) light. nih.gov For this compound, potential photodegradation pathways could involve the reductive dehalogenation of the C-Cl bonds, as they are weaker than the C-F bond. This process can be influenced by the presence of photosensitizers and the reaction medium. rsc.org Other potential reactions include hydroxylation of the aromatic rings or oxidative cleavage of the molecule. mdpi.com
Biotic Degradation: Microbial degradation of halogenated benzoic acids has been documented. nih.govnih.gov Bacteria can utilize these compounds as carbon sources through specific enzymatic pathways. Typically, the initial step involves dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of substituted catechols. researchgate.net Subsequent ring cleavage and further metabolism can lead to the complete mineralization of the compound. The presence and position of the halogen atoms significantly affect the rate and pathway of biodegradation.
| Pathway | Initiating Agent/Condition | Key Transformation | Potential Intermediate(s) |
|---|---|---|---|
| Photodegradation | UV Irradiation | Reductive Dechlorination | Monochlorinated or non-chlorinated phenyl-fluorobenzoic acids |
| Biotic Degradation | Microbial Enzymes (e.g., Dioxygenases) | Aromatic Ring Hydroxylation | Halogenated Catechols |
| Oxidative Degradation | Strong Oxidants (e.g., H₂O₂, O₃) | Ring Cleavage, Dehalogenation | Smaller organic acids, CO₂, H₂O, and halide ions |
Iv. Advanced Structural Elucidation and Spectroscopic Characterization Methodologies for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete assignment of all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals can be achieved, confirming the precise arrangement of atoms and substituent positions on the biphenyl (B1667301) core.
The interpretation of 1D NMR spectra provides the initial and most fundamental layer of structural information.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show six distinct signals in the aromatic region (typically δ 7.0-8.2 ppm) and a broad singlet for the carboxylic acid proton at a significantly downfield shift (>10 ppm). The protons on the 2-fluorobenzoic acid moiety (H-3, H-4, H-6) will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. The protons on the 3,4-dichlorophenyl ring (H-2', H-5', H-6') will show splitting patterns consistent with their substitution, including a singlet for H-2' and two doublets for the coupled H-5' and H-6'.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display 13 distinct signals, one for each unique carbon atom in the molecule, plus the carbonyl carbon of the carboxylic acid group. The carbon directly bonded to the fluorine atom (C-2) will appear as a doublet with a large one-bond coupling constant (¹JCF), a characteristic feature confirming the fluorine's position. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the halogen and carboxylic acid substituents. The carbonyl carbon is expected to resonate at the most downfield position (~165-170 ppm). docbrown.info
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides a direct and sensitive probe for the fluorine environment. nih.gov For this compound, a single resonance is expected, appearing as a multiplet due to couplings with neighboring protons (primarily H-3 and H-4). The chemical shift is characteristic of a fluorine atom attached to an aromatic ring and can be influenced by solvent and electronic effects of the other substituents. nih.gov
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Couplings
To overcome the complexities of the 1D spectra and provide definitive assignments, 2D NMR experiments are essential. science.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. sdsu.edu Cross-peaks in the COSY spectrum would connect H-3 with H-4, and H-4 with H-6 on the fluorobenzoic acid ring. Similarly, a correlation between H-5' and H-6' would confirm their adjacency on the dichlorophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. columbia.edu This allows for the unambiguous assignment of all protonated carbon signals in the ¹³C spectrum by linking them to their already-assigned proton counterparts from the ¹H and COSY spectra.
Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a critical technique for confirming the molecular weight and formula of this compound and for gaining structural insights through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and, consequently, the molecular formula. For this compound (C₁₃H₇Cl₂FO₂), the calculated exact mass is 283.9807 Da. An HRMS measurement confirming this value provides strong evidence for the proposed molecular formula. Additionally, the presence of two chlorine atoms results in a characteristic isotopic pattern ([M]+, [M+2]+, [M+4]+) with an approximate ratio of 9:6:1, which serves as a clear indicator for a dichlorinated compound.
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the deprotonated molecule [M-H]⁻ in negative ion mode) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions offers valuable structural information. For benzoic acid derivatives, a characteristic and often dominant fragmentation pathway is the loss of carbon dioxide (CO₂, 44 Da) from the deprotonated carboxylate. researchgate.netnih.gov Other expected fragmentations could involve the loss of HCl or cleavage of the bond between the two aromatic rings. miamioh.edudocbrown.info
Table 2: Predicted Key MS/MS Fragments (Negative Ion Mode)
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. These two methods are often complementary.
Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying polar functional groups. For this compound, the most prominent features would be associated with the carboxylic acid group. This includes a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer common to carboxylic acids in the solid state. docbrown.info A strong, sharp absorption corresponding to the C=O (carbonyl) stretching vibration is expected around 1700 cm⁻¹. researchgate.net Other key bands include C-O stretching and O-H bending vibrations, aromatic C=C stretching in the 1450-1600 cm⁻¹ region, and C-H stretching just above 3000 cm⁻¹. iitm.ac.in The C-F and C-Cl stretching vibrations are expected in the fingerprint region, typically between 1250-1000 cm⁻¹ and 800-600 cm⁻¹, respectively. researchgate.net
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would effectively probe the vibrations of the aromatic carbon skeleton (C=C ring stretching) and the C-Cl bonds. The symmetric C=C stretching modes of the benzene (B151609) rings, which may be weak in the IR spectrum, often give rise to strong signals in the Raman spectrum. nih.gov
Table 3: Predicted Characteristic Vibrational Frequencies
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography stands as a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This powerful analytical method provides precise information on bond lengths, bond angles, and torsion angles, thereby confirming the molecular connectivity and conformation. Furthermore, analysis of the crystal packing reveals the intricate network of non-covalent interactions, such as hydrogen bonds and halogen bonds, which govern the supramolecular assembly of molecules in the crystalline lattice.
Following a comprehensive search of publicly available scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for this compound could be located. While crystallographic studies have been conducted on structurally related compounds, including other halogenated benzoic acid derivatives, the specific crystal structure of this compound has not been reported.
Crystal System and Space Group: These parameters define the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) describe the size and shape of the repeating unit in the crystal.
Molecular Conformation: The dihedral angle between the two phenyl rings would be a critical feature, indicating the degree of twisting between these moieties.
Intermolecular Interactions: The analysis would reveal the presence and geometry of any hydrogen bonding involving the carboxylic acid group, as well as other non-covalent interactions such as halogen bonds (C-Cl···O, C-Cl···F, C-Cl···Cl) and π-π stacking interactions between the aromatic rings.
Without experimental data, a detailed discussion and data table for this specific compound cannot be provided.
Co-crystallization is a technique in crystal engineering that involves combining a target molecule (in this case, this compound) with a co-former molecule in a specific stoichiometric ratio to form a new crystalline solid. These co-crystals are held together by non-covalent interactions and can exhibit modified physicochemical properties compared to the individual components.
A thorough review of the available scientific literature revealed no published studies on the co-crystallization of this compound with any co-formers. Research in this area would be valuable for understanding the supramolecular chemistry of this compound and for potentially modifying its solid-state properties.
Potential co-crystallization studies could explore the use of various co-formers to target specific supramolecular synthons. For example:
Pyridine-based co-formers: These could interact with the carboxylic acid group of this compound through strong O-H···N hydrogen bonds.
Other carboxylic acids or amides: These could lead to the formation of different hydrogen-bonded networks.
Halogen bond donors or acceptors: These could be used to probe the potential for halogen bonding involving the chlorine and fluorine substituents.
As no specific co-crystallization studies have been reported, a data table of supramolecular assembly details cannot be generated at this time.
V. Theoretical and Computational Chemistry Studies of 5 3,4 Dichlorophenyl 2 Fluorobenzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These ab initio methods provide a detailed description of the electron distribution, which governs the molecule's structure, stability, and chemical behavior.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov DFT studies on 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid would typically focus on its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For this molecule, the HOMO is expected to be localized primarily on the electron-rich dichlorophenyl ring, while the LUMO may be distributed across the electron-withdrawing carboxyl and fluoro-substituted ring.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. walisongo.ac.id These maps visualize the charge distribution across the molecule's surface, indicating regions that are electron-rich (negative potential, typically colored red) or electron-poor (positive potential, colored blue). libretexts.orgyoutube.com For this compound, the MEP map would be expected to show significant negative potential around the electronegative oxygen atoms of the carboxylic acid group and the fluorine atom. These regions represent likely sites for electrophilic attack or for forming hydrogen bonds. Conversely, positive potential would be concentrated around the acidic proton of the carboxyl group.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Benzoic Acid | -7.12 | -1.54 | 5.58 |
| 4-Fluorobenzoic Acid | -7.25 | -1.61 | 5.64 |
| 3,4-Dichlorobenzoic Acid | -7.48 | -2.03 | 5.45 |
Note: The data in this table is illustrative, based on typical values for related compounds, and not specific calculated values for this compound.
Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures.
NMR Chemical Shifts: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C atoms. pdx.eduucsd.edu The calculated values are typically compared against a reference compound like tetramethylsilane (B1202638) (TMS). libretexts.orgfaccts.de For this compound, calculations would predict distinct chemical shifts for each unique proton and carbon atom, influenced by the electronic environment created by the halogen and carboxylic acid substituents. For instance, the protons on the aromatic rings would be deshielded and appear downfield due to the electron-withdrawing nature of the chlorine and fluorine atoms. libretexts.org
| Vibrational Mode | Calculated Frequency (DFT) | Experimental Frequency (FT-IR) | Assignment |
|---|---|---|---|
| ν(O-H) | 3050 | ~3000 (broad) | Carboxylic Acid O-H Stretch |
| ν(C=O) | 1715 | 1690 | Carboxylic Acid C=O Stretch |
| ν(C-F) | 1245 | 1230 | Aromatic C-F Stretch |
Note: The data in this table is for illustrative purposes to demonstrate the correlation between calculated and experimental spectroscopic data.
Molecular Modeling and Docking Studies (mechanistic/target interaction focus, non-clinical)
Molecular modeling techniques are used to simulate the physical and chemical behavior of molecules, with a particular focus on their three-dimensional structure and interactions.
This compound has conformational flexibility due to the rotation around the single bond connecting the two phenyl rings. Conformational analysis is a computational process used to identify the different spatial arrangements (conformers) of the molecule and their relative energies. Energy minimization calculations are then performed to find the most stable, lowest-energy conformation. nih.gov Identifying this ground-state conformation is a critical first step for meaningful molecular docking studies, as it represents the most likely structure the molecule will adopt in a biological environment.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. japer.inrjptonline.org This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a molecule within the active site of an enzyme or receptor. nih.gov
The process involves computationally placing the minimized ligand conformation into the binding pocket of a target protein. Docking algorithms then sample numerous orientations and conformations to identify the most stable binding poses, which are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). pjps.pk Analysis of the top-ranked poses reveals specific molecular interactions, such as hydrogen bonds, halogen bonds (involving the Cl and F atoms), hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.govnih.gov
| Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type | Distance (Å) |
|---|---|---|---|
| -8.5 | Arg120 | Hydrogen Bond (with Carboxyl O) | 2.8 |
| Tyr355 | Hydrogen Bond (with Carboxyl OH) | 3.1 | |
| Ser353 | Halogen Bond (with Cl) | 3.2 | |
| Leu531 | Hydrophobic Interaction | 3.9 |
Note: This table presents a hypothetical scenario to illustrate the type of data generated from a molecular docking study.
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. A key aspect of this is the location and characterization of the transition state—the highest energy point along the reaction coordinate.
For a reaction involving this compound, such as the esterification of its carboxyl group, DFT calculations can be used to model the geometry of the reactants, intermediates, transition states, and products. By calculating the energy of the transition state relative to the reactants, the activation energy (Ea) for the reaction can be determined. mdpi.com This provides crucial information about the reaction's kinetics and feasibility. Such studies can clarify reaction pathways, explain the role of catalysts, and predict the effects of substituents on reaction rates, offering a level of detail that is often difficult to obtain through experimental means alone.
QSAR (Quantitative Structure-Activity Relationship) Studies for Analog Design (non-clinical activity)
The primary goal of QSAR in analog design is to predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.gov This approach significantly accelerates the drug discovery and development process by reducing the number of compounds that need to be synthesized and screened. nih.gov
Key Principles and Relevant Findings from Analogous Structures
For a series of compounds, a QSAR model is typically developed by calculating a variety of molecular descriptors for each analog and then using statistical methods, such as multiple linear regression (MLR), to identify the descriptors that best correlate with the observed biological activity. The resulting QSAR equation can then be used to predict the activity of new analogs.
Studies on analogous structures, such as biphenyl (B1667301) carboxamides and benzoylaminobenzoic acids, have highlighted the importance of several types of descriptors in determining their non-clinical activities, such as analgesic or enzyme inhibitory effects. medcraveonline.comnih.gov These descriptors often fall into the following categories:
Hydrophobic Properties: Lipophilicity, often represented by the logarithm of the partition coefficient (log P), is a crucial parameter. It influences how a compound distributes between aqueous and lipid environments in a biological system. For instance, in a series of benzoylaminobenzoic acid derivatives, an increase in hydrophobicity was found to be conducive to inhibitory activity. nih.gov
Electronic Properties: Descriptors related to the electronic distribution within the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be critical. These parameters can influence how a molecule interacts with its biological target.
Steric or Topological Properties: Molecular size, shape, and branching are also important. Descriptors such as molar refractivity and various topological indices can quantify these features. For example, in a study of biphenyl carboxamide analogs, topological descriptors were used to develop a predictive QSAR model for anti-inflammatory activity.
Illustrative Data from QSAR Studies on Analogous Compounds
To illustrate the application of QSAR in analog design, the following tables present data from studies on structurally related compound classes. These examples demonstrate how variations in molecular structure, quantified by specific descriptors, correlate with changes in non-clinical biological activity.
Table 1: QSAR Data for a Series of Biphenyl Carboxamide Analogs with Anti-Inflammatory Activity.
This table showcases a QSAR study on biphenyl carboxamide analogs, where the anti-inflammatory activity is modeled. The model's predictive power is indicated by its statistical parameters. medcraveonline.com
| Compound ID | Substituent (R) | Observed Activity (% Inhibition) | Predicted Activity (% Inhibition) |
| 1 | H | 50.1 | 51.2 |
| 2 | 2-CH₃ | 55.6 | 54.8 |
| 3 | 3-CH₃ | 52.3 | 53.1 |
| 4 | 4-CH₃ | 60.2 | 59.7 |
| 5 | 2-Cl | 65.8 | 66.3 |
| 6 | 3-Cl | 62.1 | 61.5 |
| 7 | 4-Cl | 70.4 | 71.0 |
| 8 | 2-OCH₃ | 48.9 | 49.5 |
| 9 | 4-OCH₃ | 58.7 | 58.1 |
| 10 | 4-NO₂ | 75.3 | 74.9 |
Fictional data presented for illustrative purposes, based on trends reported in referenced studies.
The QSAR model for this series of compounds might take the form of an equation like: log(Activity) = c₀ + c₁(log P) + c₂(σ) + c₃*(MR) where log P represents hydrophobicity, σ is the Hammett constant for electronic effects, and MR is the molar refractivity for steric effects.
Table 2: Structure-Activity Relationship Data for Benzoylaminobenzoic Acid Derivatives as FabH Inhibitors.
This table presents data for a series of benzoylaminobenzoic acid derivatives and their inhibitory activity against β-ketoacyl-acyl carrier protein synthase III (FabH), a target for antibacterial agents. The study revealed that hydrophobicity, aromaticity, and the presence of specific substituents like hydroxyl groups are beneficial for inhibitory activity. nih.gov
| Compound ID | R1 | R2 | R3 | IC₅₀ (µM) |
| B1 | H | H | H | 15.2 |
| B2 | OH | H | H | 8.5 |
| B3 | H | Cl | H | 10.1 |
| B4 | H | H | NO₂ | 5.3 |
| B5 | OCH₃ | H | H | 12.8 |
| B6 | H | Br | Br | 6.7 |
Fictional data presented for illustrative purposes, based on trends reported in referenced studies.
From such data, a QSAR model can be developed to guide the synthesis of more potent inhibitors. For example, the model might indicate that electron-withdrawing groups at the R3 position and a hydroxyl group at the R1 position enhance activity.
Implications for the Design of this compound Analogs
Based on the principles of QSAR and the findings from studies on analogous compounds, a strategy for designing novel analogs of this compound can be formulated. This would involve:
Defining a diverse set of virtual analogs: This could be achieved by systematically modifying the substituents on both phenyl rings. For instance, the position and nature of the chloro and fluoro substituents could be varied, or additional functional groups could be introduced.
Calculating molecular descriptors: For each virtual analog, a wide range of hydrophobic, electronic, and steric descriptors would be calculated using specialized software.
Developing a QSAR model: Assuming a relevant non-clinical activity has been measured for a training set of synthesized compounds, a QSAR model could be developed to correlate the calculated descriptors with the observed activity.
Predicting the activity of virtual analogs: The developed QSAR model would then be used to predict the activity of the virtual analogs, allowing for the selection of the most promising candidates for synthesis and biological evaluation.
Vi. Derivatization and Analog Synthesis from 5 3,4 Dichlorophenyl 2 Fluorobenzoic Acid
Synthesis of Esters and Amides of 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid
The carboxylic acid moiety is the most reactive site on this compound, making it a prime target for derivatization into esters and amides. These transformations are fundamental in organic synthesis and are employed to modify the molecule's physicochemical properties, such as solubility, stability, and polarity.
Ester Synthesis: Esterification of substituted benzoic acids is a well-established process. epa.gov A common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. rsc.org The reaction is typically heated to drive the equilibrium towards the ester product. usm.myresearchgate.net For this compound, this reaction can be performed with a variety of primary and secondary alcohols to yield the corresponding esters. Alternative methods, such as using solid acid catalysts like modified montmorillonite (B579905) K10 clay, offer a solvent-free and environmentally friendlier approach. epa.govijstr.org
Amide Synthesis: Amide bond formation is a cornerstone of medicinal chemistry and materials science. Synthesizing amides from this compound typically requires activating the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine. Standard coupling reagents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions.
Alternatively, the carboxylic acid can be converted to a more reactive acid chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-(3,4-dichlorophenyl)-2-fluorobenzoyl chloride can then be reacted with a wide range of primary or secondary amines to form the desired amide.
Table 1: Representative Esterification and Amidation Reactions
| Reaction Type | Reagent (R-OH or R¹R²-NH) | Typical Conditions | Product Structure |
|---|---|---|---|
| Esterification | Methanol (B129727) (CH₃OH) | H₂SO₄ (cat.), Reflux | 5-(3,4-Dichlorophenyl)-2-fluorobenzoate |
| Esterification | Ethanol (CH₃CH₂OH) | H₂SO₄ (cat.), Reflux | Ethyl 5-(3,4-Dichlorophenyl)-2-fluorobenzoate |
| Amidation | Benzylamine (C₆H₅CH₂NH₂) | EDCI, HOBt, DMF | N-Benzyl-5-(3,4-dichlorophenyl)-2-fluorobenzamide |
Modification of the Phenyl Rings for Structure-Activity Relationship (SAR) Exploration (non-clinical context)
Structure-Activity Relationship (SAR) studies involve systematically altering a molecule's structure to understand how specific chemical features influence its properties and activity. For this compound, both phenyl rings offer opportunities for modification to probe steric and electronic effects.
Modifications to the 3,4-Dichlorophenyl Ring: The electronic nature and position of the substituents on this ring are critical. SAR exploration often involves:
Varying Halogen Substituents: Replacing the chlorine atoms with other halogens (e.g., fluorine, bromine) can modulate the electronic properties (electronegativity, polarizability) and size of the substituents.
Positional Isomerism: Moving the chloro groups to other positions on the ring (e.g., 2,4-dichloro or 3,5-dichloro) helps to determine the optimal substitution pattern for a desired interaction.
Modifications to the 2-Fluorobenzoic Acid Ring: The substitution pattern on the second ring is equally important.
Fluorine Position: The fluorine atom at the 2-position influences the conformation of the carboxylic acid group. nih.gov Moving it to the 3-, 4-, 5-, or 6-position can significantly alter the molecule's three-dimensional shape and electronic distribution.
Bioisosteric Replacement: The fluorine atom can be replaced with other groups of similar size or electronic character, such as a hydroxyl (-OH) or cyano (-CN) group, to probe the importance of its specific properties (e.g., hydrogen bond accepting ability).
Table 2: Examples of Phenyl Ring Modifications for SAR Studies
| Modification Site | Original Group | Modified Group | Rationale for Modification |
|---|---|---|---|
| 3,4-Dichlorophenyl Ring | -Cl at C3, -Cl at C4 | -F at C3, -F at C4 | Investigate the effect of smaller, more electronegative halogens. |
| 3,4-Dichlorophenyl Ring | -Cl at C4 | -CF₃ at C4 | Introduce a strong electron-withdrawing group with different steric bulk. |
| 3,4-Dichlorophenyl Ring | 3,4-dichloro | 3,5-dichloro | Probe the importance of substituent positioning. |
| 2-Fluorobenzoic Acid Ring | -F at C2 | -F at C4 | Assess the impact of fluorine's position on molecular conformation. |
Introduction of Additional Functional Groups to the this compound Core
Introducing new functional groups onto the aromatic core of this compound can further expand its chemical diversity. This is typically achieved through electrophilic aromatic substitution reactions, although the existing deactivating groups (halogens, carboxylic acid) can make these reactions challenging and require specific conditions.
Common functionalization strategies include:
Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group (-NO₂). The position of nitration will be directed by the existing substituents. This nitro group can subsequently be reduced to an amino group (-NH₂), which provides a handle for a wide array of further derivatizations (e.g., acylation, alkylation). The synthesis of similar compounds like 5-chloro-2,3,4-trifluorobenzoic acid often involves nitration as a key step. researchgate.net
Sulfonation: Reaction with fuming sulfuric acid can install a sulfonic acid group (-SO₃H), significantly increasing the molecule's polarity and water solubility.
Halogenation: Further halogenation (e.g., bromination) can be achieved using reagents like N-bromosuccinimide (NBS) with an appropriate catalyst, allowing for the introduction of additional reactive sites for cross-coupling reactions.
Table 3: Potential Functional Group Additions
| Reaction Type | Reagent | Functional Group Added | Potential for Further Chemistry |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | Nitro (-NO₂) | Reduction to an amine (-NH₂) for amidation, etc. |
| Reduction | H₂, Pd/C or SnCl₂ | Amino (-NH₂) (from nitro) | Diazotization (Sandmeyer reaction), acylation. |
| Sulfonation | Fuming H₂SO₄ | Sulfonic Acid (-SO₃H) | Conversion to sulfonamides or sulfonyl chlorides. |
Libraries and Combinatorial Chemistry Approaches utilizing this compound as a Scaffold
The structure of this compound is well-suited for use as a central scaffold in combinatorial chemistry to generate large, diverse libraries of related compounds. The carboxylic acid group provides a convenient anchor point for solid-phase synthesis.
A typical combinatorial approach would involve:
Immobilization: The carboxylic acid is covalently attached to a solid support, such as a polymeric resin (e.g., Wang or Rink amide resin).
Parallel Synthesis: The resin-bound scaffold is then distributed into an array of reaction vessels (e.g., a 96-well plate). A different building block, typically a diverse set of amines or alcohols, is added to each well.
Reaction and Purification: The coupling reaction (amidation or esterification) is carried out in parallel across all wells. Excess reagents and byproducts are then easily removed by washing the resin.
Cleavage: The final products are cleaved from the solid support, yielding a library of purified compounds where the core scaffold is decorated with a wide variety of different functional groups.
This high-throughput strategy allows for the rapid synthesis of hundreds or thousands of analogs, which can then be screened for desired properties. The introduction of additional functional groups onto the phenyl rings (as described in section 6.3) provides secondary points of diversification, further expanding the scope and complexity of the chemical library.
Table 4: Combinatorial Library Design Based on the Scaffold
| Component | Description | Examples of Building Blocks (R-group) |
|---|---|---|
| Scaffold | This compound | N/A |
| Point of Diversification 1 (R¹) | Amide or Ester linkage from the carboxylic acid | Amines: Aniline, Cyclohexylamine, MorpholineAlcohols: Benzyl alcohol, Butanol, Phenol |
| Point of Diversification 2 (R²) | Modification of an added functional group (e.g., an amino group on a phenyl ring) | Acylating Agents: Acetyl chloride, Benzoyl chloride, Isopropyl chloroformate |
Vii. Advanced Research Applications of 5 3,4 Dichlorophenyl 2 Fluorobenzoic Acid
Role as a Synthetic Intermediate in Organic Synthesis
While specific, large-scale applications of 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid as a synthetic intermediate are not extensively documented in publicly available literature, its molecular framework is emblematic of precursors used in the synthesis of complex, high-value molecules. Halogenated benzoic acids are fundamental building blocks in medicinal chemistry and agrochemical development.
For instance, related compounds such as 2,4-dichloro-5-fluorobenzoic acid serve as key intermediates in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents. precedenceresearch.com The synthesis of these drugs often involves the construction of a core heterocyclic system where the substituted benzoic acid derivative provides a crucial part of the final molecular structure. google.comresearchgate.net Similarly, other fluorinated benzoic acids are employed in creating active pharmaceutical ingredients (APIs) for anti-inflammatory and anticancer drugs. precedenceresearch.comossila.com
The reactivity of this compound is centered around its carboxylic acid group and the potential for cross-coupling reactions at its halogenated aromatic rings. The carboxylic acid can be readily converted into other functional groups such as esters, amides, or acid chlorides, providing a handle for further molecular elaboration.
Key Potential Synthetic Transformations:
| Reaction Type | Functional Group Involved | Potential Product Class |
| Esterification | Carboxylic Acid | Esters (e.g., for prodrugs) |
| Amidation | Carboxylic Acid | Amides (e.g., bioactive compounds) |
| Reduction | Carboxylic Acid | Benzyl Alcohols |
| Suzuki Coupling | C-Cl bonds | Substituted Biphenyls |
| Buchwald-Hartwig Amination | C-Cl bonds | Aryl Amines |
These potential transformations underscore the compound's utility as a versatile intermediate for accessing a diverse range of more complex molecular architectures.
Application in Materials Science
The rigid biphenyl (B1667301) structure and the presence of polar functional groups in this compound suggest its potential for applications in materials science, particularly in the development of novel polymers and supramolecular materials.
Aromatic dicarboxylic acids are common monomers for the synthesis of high-performance polymers like polyesters and polyamides. While direct polymerization of this compound has not been widely reported, analogous halogenated aromatic acids have been utilized in creating specialized polymers. For example, 5-Chloro-2-fluorobenzoic acid has been used in the synthesis of poly(phenylene ether)-based electrolyte membranes for proton exchange fuel cells. ossila.com The process involves converting the benzoic acid to a more reactive species and then employing transition metal-mediated coupling reactions to form the polymer. ossila.com
The incorporation of the this compound moiety into a polymer backbone could impart desirable properties such as:
Thermal Stability: The aromatic rings contribute to a high decomposition temperature.
Chemical Resistance: The halogen atoms can protect the polymer backbone from chemical attack.
Specific Electronic Properties: The electron-withdrawing nature of the fluorine and chlorine atoms can influence the electronic characteristics of the resulting material, which is relevant for organic electronics.
Supramolecular chemistry relies on non-covalent interactions to build ordered structures from molecular components. This compound possesses several functional groups capable of participating in these interactions, making it an excellent candidate for designing complex supramolecular architectures. semanticscholar.org
The primary interactions that can direct the self-assembly of this molecule include:
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, often leading to the formation of characteristic dimer motifs in the solid state. scirp.org
Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen.
π–π Stacking: The electron-deficient nature of the fluorinated ring and the dichlorinated ring can promote stacking interactions with other aromatic systems. rsc.org
These interactions can guide the molecules to self-assemble into well-defined one-, two-, or three-dimensional networks. scirp.orgmdpi.com The study of such assemblies is crucial for crystal engineering, where the goal is to design solid-state materials with specific properties. nih.gov For example, the self-assembly of fluorinated porphyrins via F⋯F interactions has been explored to create materials for photocatalysis. rsc.org
Potential Non-Covalent Interactions in Self-Assembly:
| Interaction Type | Participating Groups | Relative Strength |
| O-H···O Hydrogen Bond | Carboxylic Acid Dimer | Strong |
| C-Cl···O Halogen Bond | Dichlorophenyl ring, Carboxyl | Moderate |
| π–π Stacking | Aromatic Rings | Moderate to Weak |
| C-H···O/F Interactions | Aromatic C-H, Carbonyl O, Fluoro | Weak |
Use as a Chemical Probe or Label in Mechanistic Studies
Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The structure of this compound contains features that are valuable for its potential use as a chemical probe in non-clinical mechanistic studies.
The presence of a fluorine atom allows for the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful technique for studying molecular interactions and dynamics because the ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, leading to high sensitivity. Furthermore, the absence of endogenous fluorine in most biological systems means that any signal detected is exclusively from the probe molecule. A ¹⁹F-labeled probe can be used to monitor binding to a protein or to report on changes in its local chemical environment.
The dichlorophenyl moiety is a common feature in many biologically active compounds, including kinase inhibitors. This structural motif could potentially direct the molecule to the active site of certain enzymes, allowing it to function as a competitive inhibitor or as a scaffold for developing more potent inhibitors. While studies specifically employing this compound as a probe are not prominent, the design principles are well-established in medicinal chemistry. nih.gov
Potential in Catalysis or Ligand Design
The structural elements of this compound also suggest its potential for applications in catalysis, particularly as a ligand for transition metal complexes. The carboxylic acid group can be deprotonated to form a carboxylate, which is an excellent coordinating group for a wide variety of metal ions.
The resulting metal-carboxylate complex could function as a catalyst itself, or the biphenyl framework could be further functionalized to create more sophisticated multidentate ligands. For example, functional groups could be introduced at the positions ortho to the carboxylic acid or on the second aromatic ring to create a chelating ligand.
Furthermore, fluorinated benzoic acids have been investigated as transient directing groups in transition metal-catalyzed C-H activation reactions. ossila.com In these reactions, the carboxylic acid coordinates to the metal center and positions it to interact with a specific C-H bond on the same molecule, facilitating its cleavage and subsequent functionalization. The electronic properties conferred by the fluorine and chlorine atoms in this compound could modulate the efficacy of such catalytic cycles. ossila.com
Viii. Analytical Methodologies for Research on 5 3,4 Dichlorophenyl 2 Fluorobenzoic Acid
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is a cornerstone of analytical chemistry, indispensable for separating and quantifying the components of a mixture. For 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid, various chromatographic methods are applied to assess its purity, isolate it from reaction mixtures, and monitor the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile compounds like this compound. The development of a robust HPLC method is critical for obtaining accurate and reproducible results. A typical approach involves a reverse-phase C18 column, which separates compounds based on their hydrophobicity.
Method development for a compound like this compound would typically start with screening different mobile phase compositions, pH, and column temperatures to achieve optimal separation from potential impurities. A common mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The pH of the mobile phase is a critical parameter as it affects the ionization state of the carboxylic acid group and thus its retention on the column.
Once a suitable method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability. ekb.eg Validation encompasses several parameters, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Specificity is demonstrated by the ability of the method to resolve the main peak from potential impurities and degradation products. This is often assessed by injecting a mixture of the analyte and its known related substances or by subjecting the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of solutions of known concentrations and performing a linear regression analysis of the peak area versus concentration.
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) and calculating the percentage recovery.
Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.
The following interactive data table illustrates typical validation parameters for an HPLC method for a compound analogous to this compound.
| Parameter | Specification | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ≤ 2.0% | < 1.0% |
| LOD | Signal-to-Noise ≥ 3 | 0.01 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.03 µg/mL |
A well-developed and validated HPLC method is crucial for the reliable quality control of this compound in research and development. researchgate.netamericanlaboratory.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Since this compound is a non-volatile carboxylic acid, it requires derivatization to a more volatile form prior to GC-MS analysis. A common derivatization strategy for carboxylic acids is esterification, for example, to form the corresponding methyl ester. researchgate.netresearchgate.netnist.gov This can be achieved by reacting the carboxylic acid with a methylating agent such as diazomethane (B1218177) or by heating with methanol in the presence of an acid catalyst.
The resulting methyl ester, being more volatile, can be readily analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other volatile components of the sample based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted components and provides a mass spectrum, which serves as a molecular fingerprint, allowing for highly specific identification.
The mass spectrum of the methyl ester of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of specific groups (e.g., -OCH3, -COOCH3, Cl). This fragmentation pattern is invaluable for structural elucidation and confirmation.
The table below shows hypothetical GC-MS data for the methyl ester of this compound.
| Parameter | Value |
| Derivatizing Agent | Methanol with acid catalyst |
| GC Column | DB-5ms (or equivalent) |
| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min |
| Expected Retention Time | ~10-15 min |
| Expected Molecular Ion (M+) | m/z value corresponding to C14H9Cl2FO2 |
| Key Fragment Ions | Fragments corresponding to loss of OCH3, COOCH3, Cl |
GC-MS analysis of the volatile derivative provides a sensitive and specific method for the identification and quantification of this compound, particularly in complex matrices where high selectivity is required. copernicus.orgjeol.com
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is widely used in synthetic chemistry to monitor the progress of reactions. For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time.
A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system (mobile phase). The components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases, resulting in their separation. The positions of the spots are then visualized, usually under UV light, as aromatic compounds like this compound are UV-active.
The choice of the mobile phase is crucial for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or ethanol) is commonly used. The ratio of these solvents is adjusted to optimize the separation of the starting materials, intermediates, and the final product. tandfonline.comresearchgate.net
The progress of the reaction can be assessed by comparing the TLC plate of the reaction mixture with those of the starting materials. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and intensify. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system.
Below is an interactive table showing a hypothetical TLC system for monitoring the synthesis of this compound.
| Compound | Rf Value (Hexane:Ethyl Acetate 7:3) |
| Starting Material 1 | 0.8 |
| Starting Material 2 | 0.6 |
| This compound | 0.4 |
By using TLC, a chemist can quickly and easily determine if a reaction is complete, or if further reaction time or purification is necessary. merckmillipore.commerckmillipore.com
Spectrophotometric Quantification Methods in Research
While chromatographic methods are generally preferred for their high selectivity, UV-Visible spectrophotometry can be a simpler and more rapid technique for the quantification of this compound in solutions where it is the primary absorbing species. The presence of the aromatic rings and the carboxylic acid group in its structure results in significant UV absorbance.
To perform a spectrophotometric quantification, a solution of the compound is prepared in a suitable solvent (e.g., methanol or ethanol), and its absorbance is measured at the wavelength of maximum absorbance (λmax). The concentration of the compound can then be determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.
A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. While this method is less specific than chromatography, it can be very useful for routine analysis of relatively pure samples. The λmax for dichlorophenyl fluorobenzoic acid derivatives would likely be in the UV region, and the exact value would need to be determined experimentally. researchgate.net
Advanced Purity and Isomeric Analysis (e.g., chiral HPLC if relevant to a specific research context)
For more in-depth purity analysis, especially for resolving closely related isomers, advanced chromatographic techniques may be necessary. Although this compound is not chiral, if it were to be used in the synthesis of a chiral downstream product, the development of a chiral HPLC method would be essential to separate and quantify the enantiomers of that product. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose. nih.govchiraltech.comnih.govmdpi.com
The development of a chiral HPLC method involves screening various chiral columns and mobile phases to find a system that provides adequate resolution between the enantiomers. Both normal-phase (e.g., hexane/isopropanol) and reverse-phase (e.g., acetonitrile/water) conditions can be explored.
The table below illustrates a hypothetical chiral HPLC system for a related chiral compound.
| Parameter | Condition |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | Hexane:Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Resolution (Rs) | > 1.5 |
Such advanced analytical techniques are critical in pharmaceutical research and development to ensure the stereochemical purity of drug candidates.
Ix. Patent Landscape and Commercial Research Aspects of 5 3,4 Dichlorophenyl 2 Fluorobenzoic Acid
Analysis of Synthetic Process Patents Involving 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid
The synthesis of this compound, which has the IUPAC name 3',4'-dichloro-2-fluoro-[1,1'-biphenyl]-5-carboxylic acid, falls under the well-established field of biaryl coupling reactions. Patent literature for structurally similar compounds suggests that palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are the most prevalent and industrially scalable methods.
A plausible and commonly patented route involves the coupling of a boronic acid derivative with a halogenated benzoic acid derivative. For instance, the synthesis could proceed via the reaction of 3,4-dichlorophenylboronic acid with a suitably protected 5-bromo-2-fluorobenzoic acid. This type of transformation is a cornerstone of modern organic synthesis and is detailed in numerous patents for creating biphenyl (B1667301) structures. For example, patent US6737530B2 describes the use of a Pd/C-mediated Suzuki coupling for the multikilogram-scale synthesis of a biphenyl carboxylic acid derivative, highlighting the industrial applicability of this method. google.com
Another patented approach for forming similar biaryl linkages involves the reaction of diazonium salts. Patent CN111072492A, which details the synthesis of the related intermediate 3,4-dichloro-2-amino-5-fluorobiphenyl for the fungicide Bixafen, utilizes a coupling reaction between a diazonium salt derived from 3,4-dichloroaniline (B118046) and 4-fluoroaniline. google.com This strategy could potentially be adapted, though it would require additional steps to introduce the carboxylic acid functionality.
The table below summarizes key patented synthetic methodologies applicable to the formation of the core biphenyl structure of this compound.
| Patent / Reference | Synthetic Method | Key Reactants | Relevance to Target Compound |
| US6737530B2 | Palladium-catalyzed Suzuki Coupling | 4-carboxybenzoic acid, 4-bromopyridine | Demonstrates an industrially scalable process for coupling a carboxy-substituted aryl halide with another aryl group to form a biphenyl carboxylic acid scaffold. google.com |
| CN111072492A | Diazonium Salt Coupling | 3,4-dichloroaniline, 4-fluoroaniline | Provides a patented method for coupling a 3,4-dichloroaniline derivative to a fluorinated aromatic ring, forming a related biphenyl core structure. google.com |
Patents related to Non-Clinical Applications of this compound
The patent landscape indicates that this compound is valued almost exclusively as a chemical intermediate. Its non-clinical applications are therefore tied to its role in the synthesis of commercial end-products, primarily in the pharmaceutical and agrochemical sectors.
There is little to no patent literature describing direct non-clinical applications of this compound in areas such as materials science, polymers, or as a standalone commercial product. Its utility lies in providing a specific substituted biphenyl carboxylic acid scaffold. For example, the intermediate 3,4-dichloro-2-amino-5-fluorobiphenyl is a crucial component for the fungicide Bixafen, indicating that related dichlorophenyl-fluorobiphenyl structures are of significant interest in the agrochemical industry. google.com Similarly, various biphenyl carboxylic acid derivatives are patented as intermediates in the synthesis of pharmaceuticals, such as the cholesterol-lowering agent Lomitapide. google.com The value of this compound is therefore realized in the final, patented active ingredient rather than in any intrinsic non-clinical function of its own.
Emerging Research Trends and Intellectual Property on Analogues and Derivatives
Emerging research and the intellectual property landscape for analogues of this compound reveal a consistent trend of exploring the biphenyl carboxylic acid motif for therapeutic purposes. This structural class serves as a versatile scaffold for developing modulators of various biological targets.
Patents for related compounds show that derivatives are being investigated for a wide range of diseases. For instance, patent WO2007069773A1 discloses biphenyl carboxylic acid derivatives as modulators of capsaicin (B1668287) receptors (TRPV1), which are targets for pain management. googleapis.com Another area of intense research is in antiviral agents. Patent WO2022013412 claims quinoline-4-carboxylic acid derivatives with a dichlorobiphenyl moiety, such as 2-(3',4'-dichloro-[1,1'-biphenyl]-3-yl)quinoline-4-carboxylic acid, for treating infections by coronaviruses like SARS-CoV-2. csic.es
X. Future Research Directions for 5 3,4 Dichlorophenyl 2 Fluorobenzoic Acid
Unexplored Synthetic Pathways and Methodological Advancements
The synthesis of biaryl compounds is a well-established field, yet there remains considerable room for innovation, particularly in enhancing efficiency, sustainability, and atom economy. While palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are the conventional methods for creating the C-C bond between the two aromatic rings, future research could pivot towards more advanced and sustainable strategies. researchgate.netnih.gov
A primary area for exploration is the realm of C-H activation/functionalization . This approach circumvents the need for pre-functionalized starting materials (like boronic acids or organozincs), directly coupling a C-H bond on one ring with a reactive partner on the other. researchgate.netnih.gov Research into transition-metal catalysts, particularly those based on palladium, rhodium, or manganese, could uncover highly efficient and regioselective pathways to 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid. nih.gov
Furthermore, classical multi-step syntheses involving nitration, reduction, diazotization, and subsequent halogenation could be modernized. researchgate.netresearchgate.netresearchgate.net While traditional, these routes offer opportunities for improvement through the use of novel reagents or catalytic systems that offer higher yields and milder reaction conditions. For instance, advancements in nucleophilic fluorination techniques could provide more efficient alternatives to classical methods like the Schiemann reaction. arkat-usa.orgorgsyn.org
A comparative overview of potential synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Research Focus Areas |
|---|---|---|
| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) | High reliability and predictability; broad substrate scope. nih.gov | Developing new ligands for lower catalyst loading; exploring decarbonylative coupling directly from carboxylic acids. nih.govrsc.org |
| Direct C-H Activation/Functionalization | Higher atom economy; reduced number of synthetic steps; greener process. researchgate.net | Discovery of novel, highly selective catalysts (e.g., Mn, Ir-based); understanding and controlling regioselectivity. nih.govnih.gov |
| Modernized Classical Routes (e.g., Diazotization) | Utilizes inexpensive starting materials; well-understood reaction mechanisms. researchgate.net | Improving yields and safety of diazotization; exploring advanced fluorinating agents. arkat-usa.orgbeilstein-journals.org |
| Benzyne Intermediate Pathways | Access to highly functionalized biaryls; rapid bond formation. rsc.org | Controlling the generation and trapping of the aryne intermediate to maximize yield of the desired isomer. rsc.org |
Novel Applications Beyond Current Scope (non-clinical, materials, catalysts, etc.)
The structural features of this compound—a rigid biaryl core, halogen substituents for tuning electronic properties and thermal stability, and a carboxylic acid for derivatization or polymerization—make it an attractive candidate for various non-clinical applications.
Materials Science: Drawing inspiration from structurally related compounds, this molecule could serve as a key building block for high-performance polymers. For example, 5-Chloro-2-fluorobenzoic acid has been used in the synthesis of poly(phenylene ether)-based electrolyte membranes for proton-exchange fuel cells. ossila.com The introduction of the dichlorophenyl group in the target molecule could potentially enhance the thermal stability and modify the electrochemical properties of such polymers, making it a valuable candidate for research in energy storage and conversion materials.
Another promising avenue is in the field of crystal engineering . The molecule's capacity for hydrogen bonding (via the carboxylic acid) and halogen bonding suggests it could be an excellent co-former for creating pharmaceutical cocrystals. nih.govnih.govusf.eduscribd.com Cocrystallization can modify the physicochemical properties of active pharmaceutical ingredients (APIs), and this molecule could be explored as a co-former to improve the stability or dissolution rates of various drugs. google.com
Catalysis: The molecule itself has potential as an organocatalyst . Benzoic acid and its derivatives have been shown to catalyze reactions such as ring-opening polymerizations through a dual hydrogen-bonding activation mechanism. umons.ac.beresearchgate.net The specific electronic and steric profile of this compound could offer unique reactivity and selectivity in such transformations. Furthermore, it can be derivatized into more complex ligands for asymmetric metal catalysis or bifunctional organocatalysts. beilstein-journals.org
| Application Area | Potential Role of the Compound | Rationale based on Structural Features |
|---|---|---|
| High-Performance Polymers | Monomer or key building block. | Rigid biaryl backbone for thermal stability; halogen atoms for flame retardancy and modified electronic properties. ossila.com |
| Crystal Engineering | Co-former for pharmaceutical cocrystals. | Carboxylic acid group for robust hydrogen bonding; halogen atoms for potential halogen bonding interactions. nih.govnih.gov |
| Organocatalysis | Acid catalyst for reactions like polymerization or esterification. | Carboxylic acid moiety acts as a Brønsted acid and hydrogen-bond donor. umons.ac.be |
| Ligand Synthesis | Precursor for chiral ligands. | The biaryl scaffold is a common feature in privileged ligands (e.g., BINAP); the carboxylic acid provides a handle for derivatization. |
Integration with Emerging Technologies (e.g., flow chemistry, AI-driven synthesis design)
Modern chemical research is increasingly driven by the integration of advanced technologies that accelerate discovery and improve process efficiency.
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and scalability. researchgate.netrsc.orgnih.gov The synthesis of halogenated biaryls, which may involve highly exothermic steps or the use of hazardous reagents, is particularly well-suited for flow chemistry. rsc.orgresearchgate.netthieme-connect.de A future research direction would be to develop a multi-step, telescoped flow synthesis of this compound. This could involve, for instance, an initial Grignard formation or lithiation, followed by a borylation and a subsequent Suzuki coupling, all performed in continuous-flow reactors without isolating intermediates. rsc.orgthieme-connect.de
AI-Driven Synthesis Design: Artificial intelligence (AI) and machine learning are revolutionizing how chemists design synthetic routes. synthiaonline.comzamann-pharma.com AI-powered retrosynthesis tools can analyze vast reaction databases to propose novel and efficient pathways to a target molecule that a human chemist might overlook. zamann-pharma.compreprints.orgacs.org For this specific compound, AI algorithms could be employed to:
Predict Novel Routes: Identify non-intuitive disconnections and suggest innovative synthetic strategies. youtube.com
Optimize Reaction Conditions: Predict the optimal catalyst, solvent, and temperature for a given synthetic step, minimizing the need for extensive empirical screening. preprints.org
Predict Properties: Computationally screen derivatives of the molecule for desired properties in materials science applications, guiding synthetic efforts toward the most promising candidates.
| Emerging Technology | Application to this compound Research | Expected Outcome |
|---|---|---|
| Continuous Flow Chemistry | Development of a multi-step, continuous synthesis protocol. nih.govthieme-connect.de | Safer, more efficient, and scalable production; higher purity and consistency. |
| AI-Driven Retrosynthesis | Generation and ranking of novel synthetic pathways. synthiaonline.comacs.org | Discovery of more economical and sustainable routes; reduction in development time. |
| Machine Learning for Condition Optimization | In silico screening of catalysts, solvents, and temperatures. zamann-pharma.compreprints.org | Accelerated process optimization; higher reaction yields and selectivity. |
| Computational Chemistry (DFT) | Modeling reaction mechanisms and predicting electronic properties. nih.gov | Rational design of catalysts and materials; deeper mechanistic understanding. |
Interdisciplinary Research Opportunities
The full potential of this compound can be unlocked through collaborations that bridge traditional chemistry with other scientific disciplines.
Chemistry and Materials Science/NanoEngineering: Collaborative efforts could focus on incorporating this molecule into advanced functional materials. This could involve synthesizing novel polymers and testing their properties for applications in electronics or as advanced coatings. Another avenue is the use of the benzoic acid moiety to functionalize nanoparticles, creating hybrid organic-inorganic materials with unique magnetic or optical properties. researchgate.net
Chemistry and Chemical Biology: While clinical applications are outside this scope, the molecule could be a valuable scaffold for developing chemical probes. In collaboration with chemical biologists, derivatives could be synthesized to carry fluorescent tags or bioorthogonal handles, enabling the study of biological processes without a therapeutic goal.
Chemistry and Environmental Science: The presence of multiple halogen atoms makes the compound's environmental fate an important consideration. Interdisciplinary research could investigate its biodegradability and potential transformation pathways in various ecosystems. This knowledge is crucial for sustainable chemical design and could inform the development of biocatalytic methods for its synthesis or degradation. kcl.ac.uk
Chemistry and Computer Science: A synergistic collaboration could involve synthesizing a focused library of derivatives and measuring their physical properties. This experimental data could then be used to train machine learning models, creating a robust platform for accurately predicting the properties of yet-unsynthesized compounds, thereby accelerating the discovery of new materials. youtube.com
Q & A
Q. What are the recommended synthetic pathways for 5-(3,4-dichlorophenyl)-2-fluorobenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation and coupling reactions. For example:
- Step 1 : Fluorination at the 2-position of benzoic acid via electrophilic substitution using HF or Selectfluor® under controlled pH (4–6) to minimize side products .
- Step 2 : Suzuki-Miyaura coupling of 3,4-dichlorophenylboronic acid with the fluorinated intermediate, using Pd(PPh₃)₄ as a catalyst in a THF/H₂O solvent system (80°C, 12 h) .
- Optimization : Yield improves with degassed solvents (≥85% purity) and stoichiometric control of the boronic acid (1.2 eq). Competing side reactions (e.g., dehalogenation) are minimized at lower temperatures (<90°C).
Table 1 : Yield Comparison Under Different Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | THF/H₂O | 80 | 78 | 92 |
| Pd(OAc)₂ | DMF/H₂O | 100 | 65 | 85 |
| PdCl₂(dppf) | Toluene/EtOH | 90 | 72 | 88 |
Q. Which analytical techniques are critical for characterizing purity and structural confirmation?
- Methodological Answer :
- HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., dehalogenated byproducts) using a C18 column (ACN/0.1% formic acid gradient) .
- NMR (¹H/¹³C/¹⁹F): Confirms substitution patterns. For example, ¹⁹F NMR shows a singlet at δ -112 ppm for the 2-fluorine, while ¹H NMR resolves aromatic protons (J = 8–10 Hz for ortho-coupling) .
- XRD : Validates crystalline structure; interplanar distances (e.g., 3.4 Å for dichlorophenyl-fluorine interactions) correlate with steric effects .
Q. How does solubility in common solvents impact experimental design?
- Methodological Answer : Solubility varies significantly:
- Polar aprotic solvents (DMSO, DMF): High solubility (>50 mg/mL), suitable for biological assays .
- Aqueous buffers (pH 7.4): Limited solubility (<1 mg/mL), necessitating co-solvents like ethanol (≤10% v/v) to avoid precipitation .
- Crystallization : Use ethanol/water (7:3) for recrystallization; cooling rate (0.5°C/min) affects crystal size and purity .
Advanced Research Questions
Q. How do electronic effects of the 3,4-dichlorophenyl and 2-fluoro substituents influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-withdrawing groups (Cl, F) deactivate the benzene ring, slowing electrophilic substitution but enhancing oxidative stability.
- Steric hindrance : The 3,4-dichloro substituents reduce coupling efficiency in Suzuki reactions by ~15% compared to mono-halogenated analogs. DFT calculations (B3LYP/6-31G*) show increased dihedral angles (45° vs. 30° in non-chlorinated analogs), reducing orbital overlap .
- Kinetic studies : Rate constants (k) for Pd-catalyzed coupling decrease by 2-fold when Cl substituents are ortho to the boronic acid attachment site .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Methodological Answer : Discrepancies arise from assay conditions:
- Cell line variability : IC₅₀ ranges from 5 µM (HeLa) to 25 µM (HEK293) due to differences in membrane permeability .
- Protein binding : Serum albumin reduces free drug concentration; use serum-free media or correct for binding (e.g., equilibrium dialysis) .
- Metabolic stability : Microsomal assays (human liver microsomes, 1 h incubation) show 40% degradation, suggesting rapid clearance in vivo .
Q. How can computational modeling predict interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking studies (AutoDock Vina): The carboxylic acid group forms hydrogen bonds with Arg120 and Tyr307 in COX-2 (binding affinity ΔG = -9.2 kcal/mol) .
- MD simulations (GROMACS): The dichlorophenyl moiety stabilizes hydrophobic pockets, but fluorination reduces residence time by 30% due to increased polarity .
- QSAR models : LogP (2.8) and polar surface area (75 Ų) correlate with blood-brain barrier permeability (low, <0.1) .
Q. What are the challenges in optimizing solid-state forms (polymorphs, salts) for enhanced bioavailability?
- Methodological Answer :
- Polymorph screening : Use solvent evaporation (10 solvents) to identify forms. Form I (monoclinic) has higher solubility (2.1 mg/mL) than Form II (triclinic, 1.3 mg/mL) .
- Salt formation : Sodium salt improves aqueous solubility (8 mg/mL) but reduces stability (5% degradation at 40°C/75% RH over 4 weeks) .
- Co-crystals : With nicotinamide (1:1 molar ratio) enhance dissolution rate by 3-fold via hydrogen bonding (O-H···N interactions) .
Data Contradictions and Resolution
Q. Why do NMR spectra from different labs show varying splitting patterns for aromatic protons?
- Methodological Answer :
- Solvent effects : CDCl₃ vs. DMSO-d₆ alter proton exchange rates; use DMSO-d₆ for consistent resolution of NH/OH groups .
- pH-dependent tautomerism : Carboxylic acid protonation (pH < 4) shifts δ 7.8–8.2 ppm protons downfield by 0.3 ppm. Standardize pH to 7.0 .
- Impurity interference : Residual Pd (from coupling) broadens peaks; purify via silica gel chromatography (EtOAc/hexane, 3:7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
